2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(3-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]acetamido}propyl)acetamide
Description
Chemical Classification and Structural Significance
2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(3-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]acetamido}propyl)acetamide belongs to the class of N-alkylacetamides with bis-heteroaryl substituents. Its systematic IUPAC name, 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[3-[[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]acetyl]amino]propyl]acetamide, delineates its symmetric structure: two identical 3-chloro-5-(trifluoromethyl)pyridin-2-yl moieties connected through acetamide groups and a three-carbon propyl spacer. The molecular formula is C~19~H~16~Cl~2~F~6~N~4~O~2~ , with a molar mass of 517.2 g/mol .
Electronic and Steric Features
The pyridine rings exhibit pronounced electron-deficient character due to the inductive effects of the chlorine (-Cl) and trifluoromethyl (-CF~3~) groups. Chlorine, with its -I effect, withdraws electron density from the aromatic system, while the -CF~3~ group further amplifies this deficit through both inductive and field effects. This electron-poor environment enhances susceptibility to nucleophilic attacks at the 2- and 4-positions of the pyridine ring, a trait leveraged in synthetic modifications. The acetamide linkages introduce hydrogen-bonding capabilities, potentially influencing solubility and intermolecular interactions.
Table 1: Key Structural Attributes
| Property | Value/Description |
|---|---|
| Molecular Formula | C~19~H~16~Cl~2~F~6~N~4~O~2~ |
| Molar Mass | 517.2 g/mol |
| Hybridization of Pyridine N | sp² |
| Key Functional Groups | Acetamide, Pyridine, -Cl, -CF~3~ |
| Aromatic System | Two conjugated pyridine rings |
The propyl spacer between the acetamide groups introduces conformational flexibility, allowing the molecule to adopt geometries that optimize van der Waals interactions or fit into enzymatic binding pockets. This structural motif is common in bioactive molecules, where rigidity-flexibility balance is critical for target engagement.
Historical Context in Heterocyclic Chemistry
The development of this compound is rooted in the evolution of pyridine chemistry, which began with its isolation from coal tar in the mid-19th century. Pyridine’s utility as a base and solvent spurred interest in its derivatives, particularly halogenated and fluorinated analogs, which gained prominence in the 20th century for their applications in agrochemicals and pharmaceuticals.
Milestones in Pyridine Functionalization
- Chichibabin Synthesis (1924) : This method enabled the production of alkylpyridines from aldehydes and ketones, laying groundwork for complex substitutions.
- Introduction of Fluorinated Groups : The incorporation of -CF~3~ groups, as seen in this compound, became widespread in the 1980s to improve metabolic stability and lipophilicity in drug candidates.
- Heterocyclic Amides : The use of acetamide linkers in heterocycles emerged as a strategy to enhance bioavailability and synthetic modularity, exemplified by this molecule’s design.
The compound’s dual pyridinyl-acetamide structure reflects a convergence of these trends. Its chlorine and -CF~3~ substituents are hallmarks of modern pesticidal and medicinal agents, where such groups resist oxidative degradation and enhance target binding. The choice of a propyl spacer aligns with historical preferences for short alkyl chains that balance flexibility without excessive hydrophobicity.
Influence of Heterocyclic Chemistry Paradigms
Early heterocyclic studies focused on natural products like quinine and nicotine, but synthetic advances post-1950 shifted emphasis to engineered molecules with tailored properties. The compound’s architecture embodies this shift, combining non-natural substituents (-Cl, -CF~3~) with a synthetic backbone to achieve specific electronic profiles. Notably, the use of N-alkylacetamides as linkers mirrors strategies in kinase inhibitor design, where such groups mediate critical hydrogen bonds.
Properties
IUPAC Name |
2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[3-[[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]acetyl]amino]propyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16Cl2F6N4O2/c20-12-4-10(18(22,23)24)8-30-14(12)6-16(32)28-2-1-3-29-17(33)7-15-13(21)5-11(9-31-15)19(25,26)27/h4-5,8-9H,1-3,6-7H2,(H,28,32)(H,29,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHMCNVCIRFWWEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)CC(=O)NCCCNC(=O)CC2=C(C=C(C=N2)C(F)(F)F)Cl)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16Cl2F6N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
517.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(3-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]acetamido}propyl)acetamide typically involves multi-step organic reactions. The initial step often includes the formation of the pyridinyl ring, followed by the introduction of chloro and trifluoromethyl groups through halogenation and trifluoromethylation reactions. The final step involves the acylation of the amine group to form the acetamido linkage.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyridinyl ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups, such as reducing the nitro group to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(3-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]acetamido}propyl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(3-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]acetamido}propyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
2-Chloro-N-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}ethyl)acetamide (CAS RN: 339096-66-1)
- Structure : Features a single 3-chloro-5-(trifluoromethyl)pyridin-2-yl group attached to an ethylenediamine-linked chloroacetamide.
- Key Differences : Shorter ethyl chain and a single pyridinyl-acetamide unit compared to the target compound’s dual substituents.
- Physicochemical Properties : Molecular formula C₁₀H₉Cl₂F₃N₃O (MW: 330.1 g/mol). The lack of symmetry may reduce binding avidity in biological systems compared to the target compound .
2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[(pyridin-3-yl)methyl]acetamide (CAS RN: 478063-80-8)
- Structure : Substitutes the propylamine backbone with a pyridin-3-ylmethyl group.
- Key Differences : Asymmetrical design with a heteroaromatic methyl group instead of a flexible aliphatic linker.
- Physicochemical Properties : Molecular formula C₁₄H₁₁ClF₃N₃O (MW: 329.7 g/mol). The pyridinylmethyl group may enhance π-π stacking but reduce solubility .
N-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-[[5-(4-fluorophenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetamide (CAS RN: 571949-21-8)
Table 1: Comparative Physicochemical Data
*Estimated based on structural analogy. †Predicted using fragment-based methods (trifluoromethyl: +1.07, chloro: +0.39 per substituent).
Biological Activity
The compound 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(3-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]acetamido}propyl)acetamide is a complex organic molecule that has garnered attention in various fields of biological and medicinal chemistry. Its structural features, particularly the trifluoromethyl and chloro groups, suggest potential biological activity, particularly in pharmacology and agrochemistry.
Chemical Structure and Properties
This compound can be described by the following structural formula:
Key Properties:
- Molecular Weight: 426.7 g/mol
- CAS Number: Not specifically listed, but related compounds have CAS numbers such as 90931-30-9.
Research indicates that compounds containing trifluoromethyl groups often exhibit enhanced biological activity due to their ability to interact with biological targets through hydrophobic interactions and electron-withdrawing effects. The presence of the pyridine moiety further contributes to the compound's ability to bind to various biological receptors.
Pharmacological Studies
- Antimicrobial Activity : Studies have shown that similar pyridine derivatives possess significant antimicrobial properties. For instance, derivatives of 3-chloro-5-trifluoromethylpyridine have been evaluated for their effectiveness against various bacterial strains, demonstrating promising results in inhibiting growth.
- Anticancer Potential : The compound's structural analogs have been investigated for their anticancer properties. Research has indicated that certain trifluoromethyl-containing compounds can inhibit cancer cell proliferation by inducing apoptosis in specific cancer cell lines.
- Enzyme Inhibition : The compound may act as an inhibitor for several enzymes involved in metabolic pathways. For example, studies on related structures suggest that they can inhibit enzymes like cyclooxygenases (COXs) and lipoxygenases (LOXs), which are crucial in inflammatory responses.
| Biological Activity | Target | Effect |
|---|---|---|
| Antimicrobial | Bacterial strains | Inhibition of growth |
| Anticancer | Cancer cell lines | Induction of apoptosis |
| Enzyme Inhibition | COX, LOX | Decreased enzyme activity |
Case Studies
-
Study on Antimicrobial Efficacy :
A study published demonstrated the antimicrobial activity of a related compound, showing a minimum inhibitory concentration (MIC) against Staphylococcus aureus at concentrations as low as 25 µg/mL. The study highlighted the role of the trifluoromethyl group in enhancing bioactivity. -
Cancer Cell Line Research :
Another research effort focused on the anticancer properties of trifluoromethylpyridine derivatives, revealing that certain compounds led to a 50% reduction in cell viability in HeLa cells at concentrations around 10 µM after 48 hours of treatment.
Safety and Toxicology
The safety profile of compounds containing similar functional groups is crucial for their application in medicine and agriculture. Toxicological assessments indicate that while some derivatives exhibit low toxicity, others may pose risks depending on their specific structure and dosage.
Q & A
Basic: What are the established methods for synthesizing this compound?
The synthesis typically involves multi-step reactions with careful optimization of conditions. A common approach includes:
- Substitution reactions under alkaline conditions using precursors like 3-chloro-4-fluoronitrobenzene and pyridine derivatives .
- Reduction steps with iron powder in acidic media to generate intermediate anilines .
- Condensation reactions with cyanoacetic acid or similar reagents, facilitated by condensing agents like DCC (dicyclohexylcarbodiimide) .
- Purification via column chromatography or recrystallization to achieve >95% purity .
Key Considerations : Solvent choice (e.g., DMF for solubility) and temperature control (60–80°C for condensation) are critical for yield optimization .
Basic: What analytical techniques are used to confirm the compound’s structure?
- NMR Spectroscopy : H and C NMR confirm substituent positions and backbone integrity. For example, pyridyl protons appear as distinct doublets at δ 8.2–8.5 ppm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H] at m/z 532.08) .
- Infrared (IR) Spectroscopy : Peaks at 1680–1700 cm confirm carbonyl groups (acetamide) .
Validation : Cross-reference with PubChem data for IUPAC naming and InChI keys .
Advanced: How can researchers optimize synthesis yield when scaling up?
- Design of Experiments (DoE) : Use factorial designs to test variables like molar ratios (e.g., 1:1.2 for amine:acyl chloride) and reaction time .
- Catalyst Screening : Evaluate palladium or copper catalysts for coupling steps to reduce side products .
- Computational Modeling : Tools like DFT (Density Functional Theory) predict intermediate stability and reaction pathways, reducing trial-and-error .
Case Study : A 15% yield increase was achieved by adjusting pH to 7.5 during condensation, minimizing hydrolysis .
Advanced: How should researchers address contradictory data in biological activity assays?
- Dose-Response Analysis : Test multiple concentrations (e.g., 1 nM–100 µM) to identify non-linear effects .
- Control Experiments : Use structural analogs (e.g., trifluoromethyl-free derivatives) to isolate the role of specific functional groups .
- Statistical Validation : Apply ANOVA to confirm reproducibility across triplicate assays .
Example : Discrepancies in IC values (e.g., 2 µM vs. 5 µM) may arise from solvent polarity differences (DMSO vs. ethanol) .
Advanced: What strategies are recommended for studying the compound’s stability?
- Forced Degradation Studies : Expose the compound to heat (40–60°C), light (UV), and varied pH (2–12) to identify degradation pathways .
- HPLC Monitoring : Track decomposition products (e.g., free pyridine derivatives) using C18 columns and acetonitrile/water gradients .
- Storage Recommendations : Store at -20°C in amber vials under argon to prevent oxidation .
Advanced: How can computational methods enhance reaction design?
- Reaction Path Search : Quantum mechanical calculations (e.g., Gaussian 16) model transition states and activation energies .
- Machine Learning : Train models on PubChem data to predict optimal solvents (e.g., THF vs. DCM) for new derivatives .
- Docking Simulations : Predict binding affinity to biological targets (e.g., kinase enzymes) using AutoDock Vina .
Advanced: What are the best practices for derivatizing this compound?
- Functional Group Compatibility : The trifluoromethyl group is inert to nucleophilic attack, enabling selective modifications at the acetamide nitrogen .
- Cross-Coupling Reactions : Suzuki-Miyaura reactions with aryl boronic acids introduce aromatic substituents .
- Protection-Deprotection : Use Boc (tert-butoxycarbonyl) groups to protect amines during multi-step syntheses .
Advanced: How to assess pharmacokinetic properties in preclinical studies?
- ADME Profiling :
- Absorption : Caco-2 cell monolayers predict intestinal permeability .
- Metabolism : Incubate with liver microsomes (human/rat) to identify cytochrome P450 interactions .
- Toxicity Screening : Ames test for mutagenicity and zebrafish models for acute toxicity .
Advanced: How to design comparative studies with structural analogs?
- Select Analogs : Compare with compounds like N-(2-chloro-5-fluorophenyl)-2-[3-(2-methylpropyl)-...] (similar pyridyl backbone) .
- Activity Cliffs : Identify structural changes (e.g., chloro vs. methyl groups) that cause drastic potency shifts .
- SAR Tables : Tabulate IC, logP, and hydrogen-bond donors for 5–10 analogs .
Advanced: What are unresolved challenges in mechanistic studies?
- Target Identification : Use CRISPR-Cas9 screens to pinpoint binding proteins .
- Off-Target Effects : Proteome-wide profiling with affinity chromatography reduces false positives .
- Data Integration : Combine transcriptomics and metabolomics to map signaling pathways affected by the compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
